3,4-Dimethyltetradec-3-en-2-ol
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Overview
Description
3,4-Dimethyltetradec-3-en-2-ol is an organic compound with a molecular formula of C16H32O. It is a type of alcohol with a double bond located at the third carbon and methyl groups attached to the third and fourth carbons of the tetradecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyltetradec-3-en-2-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 3,4-dimethyltetradec-3-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Another method involves the Grignard reaction, where 3,4-dimethyltetradec-3-en-2-one is reacted with a Grignard reagent like methylmagnesium bromide (CH3MgBr) to produce the desired alcohol.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyltetradec-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl chlorides.
Scientific Research Applications
3,4-Dimethyltetradec-3-en-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethyltetradec-3-en-2-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to modify the structure and function of proteins, enzymes, and cell membranes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylpentadec-3-en-2-ol: Similar structure with an additional carbon in the chain.
3,4-Dimethylhexadec-3-en-2-ol: Similar structure with two additional carbons in the chain.
3,4-Dimethylheptadec-3-en-2-ol: Similar structure with three additional carbons in the chain.
Uniqueness
3,4-Dimethyltetradec-3-en-2-ol is unique due to its specific chain length and the position of the double bond and methyl groups. These structural features influence its chemical reactivity, physical properties, and biological activities, making it distinct from other similar compounds.
Properties
CAS No. |
917882-97-4 |
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Molecular Formula |
C16H32O |
Molecular Weight |
240.42 g/mol |
IUPAC Name |
3,4-dimethyltetradec-3-en-2-ol |
InChI |
InChI=1S/C16H32O/c1-5-6-7-8-9-10-11-12-13-14(2)15(3)16(4)17/h16-17H,5-13H2,1-4H3 |
InChI Key |
RXCKIUCMVPQHIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=C(C)C(C)O)C |
Origin of Product |
United States |
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